Comparative Genotoxicity Classification: Descarboxyl Levofloxacin Versus Levofloxacin N-Oxide
Descarboxyl Levofloxacin was evaluated for genotoxicity and determined to be a nongenotoxic impurity based on negative Ames test results and lack of significant chromosomal aberrations in CHL cells at therapeutic exposure levels [1]. In contrast, Levofloxacin N-oxide carries a structural alert for quinolone-3-carboxylic acid or naphthyridine analogue in the DEREK in silico prediction system, yet was also concluded to be controllable as a non-genotoxic impurity despite this alert [1]. This distinction provides evidence-based justification for establishing separate impurity control limits for each compound during regulatory submission.
| Evidence Dimension | Genotoxicity classification and control strategy |
|---|---|
| Target Compound Data | Nongenotoxic impurity; Ames test negative at 31.25–500 μg/plate; CHL chromosomal aberration rate 7.5% at 1 mg/mL with S-9 mix; no significant increase at 250–500 μg/mL with or without S-9 mix |
| Comparator Or Baseline | Levofloxacin N-oxide: Structural alert present (quinolone-3-carboxylic acid analogue) but also classifiable as non-genotoxic impurity based on integrated assessment |
| Quantified Difference | Descarboxyl Levofloxacin shows no mutagenicity in Ames test and minimal aberration at high concentrations; Levofloxacin N-oxide triggers DEREK structural alert |
| Conditions | In silico prediction (DEREK software); modified Ames test (Salmonella typhimurium strains); in vitro chromosomal aberration test using Chinese hamster lung (CHL) cells with and without S-9 metabolic activation |
Why This Matters
Demonstrates that Descarboxyl Levofloxacin can be controlled under ICH M7 as a Class 5 (non-mutagenic) impurity, eliminating the need for costly dedicated genotoxic impurity analytical methods.
- [1] Zhu Q, Wei X, Qu J, Li J, Wang W. In silico and in vitro genotoxicity evaluation of descarboxyl levofloxacin, an impurity in levofloxacin. Drug and Chemical Toxicology. 2014;37(3):311-315. View Source
